

Introduction: The Molecular Architecture of Oct-4-enedioic Acid

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Compound of Interest

Compound Name: Oct-4-enedioic acid

CAS No.: 14277-16-8

Cat. No.: B083599

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Oct-4-enedioic acid (C₈H₁₂O₄) is a dicarboxylic acid featuring an eight-carbon chain with a carbon-carbon double bond between the fourth and fifth carbon atoms.[1][2] Its structure presents two primary functional groups that dictate its chemical reactivity and physical properties: two terminal carboxylic acid (-COOH) groups and one internal alkene (C=C) group. [3] For researchers in materials science, polymer synthesis, and drug development, the precise identification and characterization of these functional groups are paramount for predicting reaction outcomes, understanding molecular interactions, and ensuring material purity.

This guide provides a comprehensive, field-proven approach to the unambiguous identification of the carboxylic acid and alkene moieties in **Oct-4-enedioic acid**. We will move from rapid qualitative chemical tests to definitive spectroscopic analysis, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Part 1: Identification and Characterization of Carboxylic Acid Groups

The presence of two carboxylic acid groups makes **Oct-4-enedioic acid** acidic and soluble in polar solvents.[1] Their identification relies on their characteristic acidic proton and the unique vibrational modes of the C=O and O-H bonds.

Qualitative Chemical Verification

These initial tests provide rapid, cost-effective, and reliable confirmation of acidic functional groups.

A. Sodium Bicarbonate Test

- **Expertise & Rationale:** This is a definitive test for acidic functional groups. Carboxylic acids are strong enough acids to react with a weak base like sodium bicarbonate (NaHCO_3) to produce carbonic acid, which readily decomposes into carbon dioxide gas and water.[4] The resulting effervescence is a clear positive indicator. This test distinguishes carboxylic acids from less acidic functional groups like alcohols, which do not react under these conditions.[4]
- **Experimental Protocol:**
 - Dissolve a small sample (approx. 50 mg) of **Oct-4-enedioic acid** in 2 mL of deionized water in a test tube.
 - Carefully add a 5% aqueous solution of sodium bicarbonate dropwise to the test tube.
 - **Observation:** The immediate formation of a brisk effervescence (gas bubbles) confirms the presence of a carboxylic acid group.[4]

B. Esterification Test (Fischer Esterification)

- **Expertise & Rationale:** Carboxylic acids react with alcohols in the presence of a strong acid catalyst (like concentrated H_2SO_4) to form esters, which often have distinctive, fruity odors. [4] This transformation provides secondary chemical evidence for the $-\text{COOH}$ group.
- **Experimental Protocol:**
 - In a dry test tube, combine a small sample (approx. 50 mg) of **Oct-4-enedioic acid** with 1 mL of ethanol and 2-3 drops of concentrated sulfuric acid.
 - Gently warm the mixture in a water bath for 2-3 minutes.
 - Carefully pour the cooled reaction mixture into a beaker containing 10 mL of cold water.
 - **Observation:** Waft the vapors toward your nose; a pleasant, fruity smell indicates the formation of an ester, thereby confirming the presence of a carboxylic acid group.[4]

Spectroscopic Identification of the Carboxyl Group

Spectroscopy provides definitive, structural proof of functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

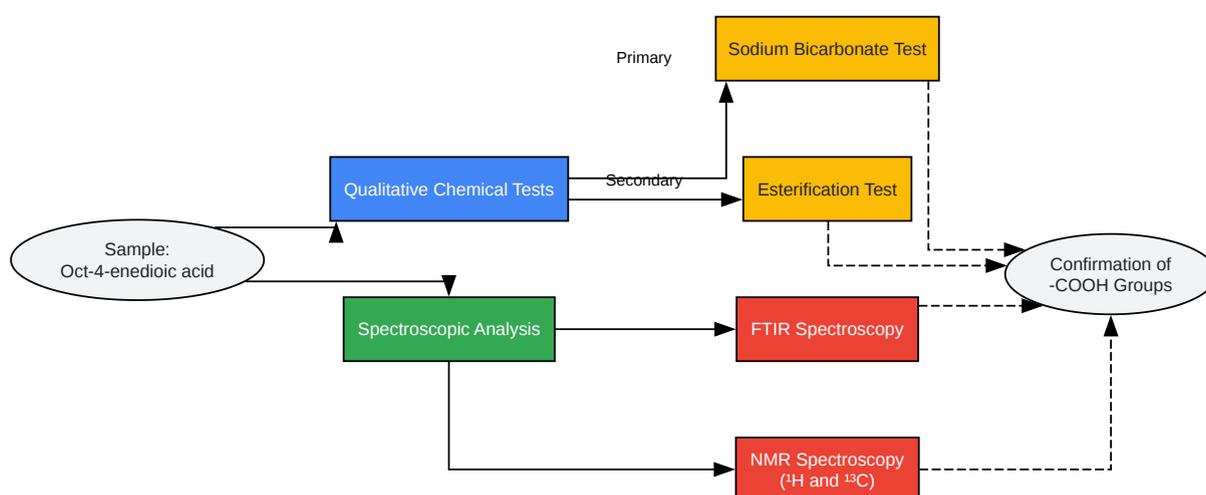
- **Expertise & Rationale:** FTIR spectroscopy is a powerful tool for identifying functional groups based on their unique bond vibrational frequencies. Carboxylic acids have two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[5] [6] The broadness of the O-H band is due to extensive hydrogen bonding, which creates a wide range of bond energies.[7]
- **Expected Absorptions:**
 - **O-H Stretch:** A very broad, strong absorption band appearing in the range of 2500-3300 cm^{-1} . [5][8] This band is often so wide that it can obscure the C-H stretching signals.
 - **C=O Stretch:** A sharp, intense absorption peak typically found between 1710 and 1760 cm^{-1} . [6] For dimeric, saturated carboxylic acids, this peak is centered around 1710 cm^{-1} . [5]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Expertise & Rationale:** NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms within a molecule.
- **^1H NMR Spectroscopy:**
 - **Carboxyl Proton (-COOH):** The acidic proton of a carboxylic acid is highly deshielded and appears as a characteristic singlet far downfield, typically in the 10-12 ppm region. [8]
 - **Self-Validation:** This peak's identity can be confirmed by a "D₂O shake." After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is re-analyzed. The acidic -COOH proton will exchange with deuterium, causing its signal at 10-12 ppm to disappear or significantly diminish, confirming its identity. [6]
- **^{13}C NMR Spectroscopy:**

- Carbonyl Carbon (-C=O): The carbon atom of the carboxyl group is also highly deshielded and resonates in a distinct region of the spectrum, typically between 165-185 ppm.[5][6] For an α,β -unsaturated acid, the signal is toward the upfield end of this range (~165 ppm), while for saturated aliphatic acids, it is further downfield (~185 ppm).[5] Since the double bond in **Oct-4-enedioic acid** is not conjugated with the carboxyl groups, the signal is expected in the aliphatic acid region.

Workflow for Carboxylic Acid Identification



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Caption: Workflow for Carboxylic Acid Group Identification.

Part 2: Identification and Characterization of the Alkene Group

The C=C double bond in the backbone of **Oct-4-enedioic acid** is a site of unsaturation, making it susceptible to addition reactions and giving it characteristic spectroscopic signals.

Qualitative Chemical Verification

These tests rely on the reactivity of the pi bond in the alkene.

A. Bromine Water Test

- **Expertise & Rationale:** This is a classic test for unsaturation. Alkenes undergo a rapid addition reaction with bromine (Br_2), which is an orange-brown color in solution.[9] The consumption of bromine as it adds across the double bond leads to the disappearance of the orange color.[10][11] This reaction is typically much faster with alkenes than with other functional groups that might react with bromine, such as some aldehydes or alcohols.[10]
- **Experimental Protocol:**
 - Dissolve a small sample (approx. 50 mg) of **Oct-4-enedioic acid** in a suitable solvent (e.g., 2 mL of water or ethanol) in a test tube.
 - Add orange bromine water dropwise while shaking the test tube.
 - **Observation:** The rapid disappearance of the orange color to yield a colorless solution is a positive test for an alkene.[11]

B. Baeyer's Test (Potassium Permanganate Test)

- **Expertise & Rationale:** This test uses a strong oxidizing agent, potassium permanganate (KMnO_4), to detect unsaturation. The alkene's double bond is oxidized by the purple permanganate ion (MnO_4^-), which is itself reduced to manganese dioxide (MnO_2), a brown precipitate.[11][12]
- **Experimental Protocol:**
 - Dissolve a small sample (approx. 50 mg) of **Oct-4-enedioic acid** in 2 mL of water or ethanol in a test tube.
 - Add a 1% aqueous solution of potassium permanganate dropwise while shaking.
 - **Observation:** The disappearance of the initial purple color and the formation of a brown precipitate (MnO_2) indicates the presence of an alkene.[11]

Spectroscopic Identification of the Alkene Group

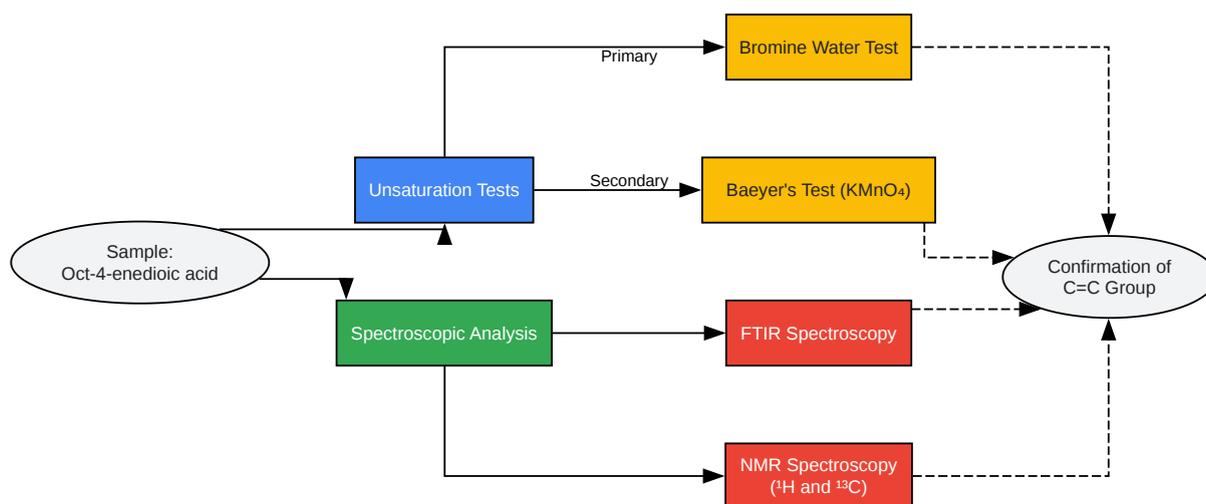
A. Fourier-Transform Infrared (FTIR) Spectroscopy

- Expertise & Rationale: The C=C double bond has a characteristic stretching vibration, although it is typically weaker than the C=O stretch.
- Expected Absorptions:
 - C=C Stretch: A medium to weak absorption peak in the range of 1600-1670 cm^{-1} .[\[13\]](#)
 - =C-H Stretch (if applicable): For hydrogens attached directly to the double-bonded carbons, a stretching vibration appears just above 3000 cm^{-1} . This can sometimes be obscured by the broad O-H band of the carboxylic acid.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Expertise & Rationale: NMR is highly definitive for identifying alkenes by detecting the unique electronic environment of the vinyl protons and carbons.
- ^1H NMR Spectroscopy:
 - Vinyl Protons (-CH=CH-): The protons directly attached to the double-bond carbons (vinyl protons) are deshielded and typically resonate in the 5-6 ppm range.[\[14\]](#) For **Oct-4-enedioic acid**, these protons would appear as a multiplet in this region.
- ^{13}C NMR Spectroscopy:
 - Vinyl Carbons (-C=C-): The sp^2 -hybridized carbons of the double bond are also deshielded compared to sp^3 carbons and appear in the 100-150 ppm range.[\[14\]](#) This provides unambiguous evidence of the alkene group.

Workflow for Alkene Identification



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Caption: Workflow for Alkene Functional Group Identification.

Part 3: Integrated Data Analysis and Summary

While individual tests are informative, a holistic analysis of all data provides the most conclusive identification. The combination of chemical tests and a full spectroscopic workup leaves no ambiguity.

Summary of Expected Analytical Data

Functional Group	Analytical Technique	Expected Result / Signal	Rationale
Carboxylic Acid	Sodium Bicarbonate Test	Brisk effervescence (CO ₂ gas)	Acid-base reaction.[4]
FTIR Spectroscopy	Very broad peak at 2500-3300 cm ⁻¹ (O-H); Intense, sharp peak at ~1710 cm ⁻¹ (C=O)	Hydrogen-bonded O-H and carbonyl stretching vibrations. [5][6]	
¹ H NMR Spectroscopy	Broad singlet at ~10-12 ppm (disappears with D ₂ O)	Deshielded, exchangeable acidic proton.[6][8]	
¹³ C NMR Spectroscopy	Signal at ~175-185 ppm	Deshielded carbonyl carbon.[5]	
Alkene	Bromine Water Test	Orange color disappears	Electrophilic addition of Br ₂ across the C=C bond.[10][11]
Baeyer's Test (KMnO ₄)	Purple color disappears; brown precipitate forms	Oxidation of the C=C bond by permanganate.[11]	
FTIR Spectroscopy	Weak to medium peak at ~1600-1670 cm ⁻¹	C=C bond stretching vibration.[13]	
¹ H NMR Spectroscopy	Multiplet signal at ~5-6 ppm	Deshielded vinyl protons.[14]	
¹³ C NMR Spectroscopy	Signals in the 100-150 ppm range	Deshielded sp ² -hybridized carbons. [14]	

Conclusion

The identification of the functional groups in **Oct-4-enedioic acid** is a systematic process that combines classical chemical tests with modern spectroscopic techniques. The carboxylic acid

groups are reliably confirmed by their acidic reactivity with sodium bicarbonate and their characteristic broad O-H and sharp C=O signals in FTIR, as well as their unique downfield shifts in ^1H and ^{13}C NMR. The alkene group is identified by its reactivity in addition reactions with bromine and permanganate, and definitively confirmed by the presence of vinyl proton and carbon signals in NMR spectroscopy. By employing the multi-faceted approach detailed in this guide, researchers can confidently and accurately characterize the molecular structure of **Oct-4-enedioic acid**, ensuring the integrity and success of their scientific endeavors.

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